molecular formula C8H8ClNO3 B13195193 4-(Chloromethoxy)-1-methyl-2-nitrobenzene

4-(Chloromethoxy)-1-methyl-2-nitrobenzene

Cat. No.: B13195193
M. Wt: 201.61 g/mol
InChI Key: UPFWKMUEMRBWTI-UHFFFAOYSA-N
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Description

4-(Chloromethoxy)-1-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethoxy)-1-methyl-2-nitrobenzene typically involves the chloromethylation of 1-methyl-2-nitrobenzene. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethoxy)-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Nucleophilic Substitution: Formation of 4-(Methoxymethoxy)-1-methyl-2-nitrobenzene.

    Reduction: Formation of 4-(Chloromethoxy)-1-methyl-2-aminobenzene.

    Oxidation: Formation of 4-(Chloromethoxy)-1-carboxy-2-nitrobenzene.

Scientific Research Applications

4-(Chloromethoxy)-1-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethoxy)-1-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The chloromethoxy group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethoxy)-1-methyl-2-nitrobenzene
  • 4-(Chloromethoxy)-1-methyl-2-aminobenzene
  • 4-(Chloromethoxy)-1-carboxy-2-nitrobenzene

Uniqueness

4-(Chloromethoxy)-1-methyl-2-nitrobenzene is unique due to the presence of both a chloromethoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

4-(chloromethoxy)-1-methyl-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-6-2-3-7(13-5-9)4-8(6)10(11)12/h2-4H,5H2,1H3

InChI Key

UPFWKMUEMRBWTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCl)[N+](=O)[O-]

Origin of Product

United States

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